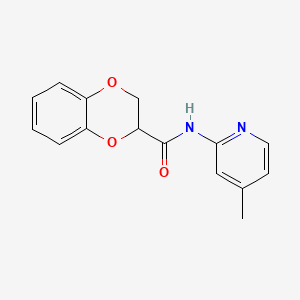![molecular formula C19H24N2O3 B3939294 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)
2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione, also known as MIH, is a compound that has been studied for its potential as a therapeutic agent. MIH has been shown to have various biochemical and physiological effects, and it is believed to work by modulating the activity of certain proteins in the body. In
Mecanismo De Acción
2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione is believed to work by modulating the activity of certain proteins in the body. Specifically, 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including inflammation and cell death. By inhibiting the activity of GSK-3β, 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione may be able to reduce inflammation and protect cells from damage.
Biochemical and Physiological Effects:
2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. For example, 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has also been shown to reduce oxidative stress and protect cells from damage. In addition, 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. For example, 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione is relatively easy to synthesize and purify, making it accessible for researchers. 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has also been shown to have low toxicity, which makes it a safe compound to use in experiments. However, 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione also has some limitations. For example, 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione. For example, further studies are needed to fully understand the mechanism of action of 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione and its potential use in treating various diseases. In addition, more research is needed to optimize the synthesis method of 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione and improve its solubility. Finally, studies are needed to determine the safety and efficacy of 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione in humans.
Aplicaciones Científicas De Investigación
2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential as a therapeutic agent in various diseases. For example, 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory bowel disease. 2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-methyl-1-oxo-1-piperidin-1-ylpentan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(2)12-16(19(24)20-10-6-3-7-11-20)21-17(22)14-8-4-5-9-15(14)18(21)23/h4-5,8-9,13,16H,3,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBLJGYIUWOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-methyl-1-oxo-1-(piperidin-1-yl)pentan-2-yl]-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-8-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3939216.png)


![N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3939237.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3939245.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3939249.png)
![methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate](/img/structure/B3939260.png)

![2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939274.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B3939278.png)
![4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B3939289.png)
